4-chloro-1,2-dimethyl-1H-benzo[d]imidazole 4-chloro-1,2-dimethyl-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.: 34373-78-9
VCID: VC18415995
InChI: InChI=1S/C9H9ClN2/c1-6-11-9-7(10)4-3-5-8(9)12(6)2/h3-5H,1-2H3
SMILES:
Molecular Formula: C9H9ClN2
Molecular Weight: 180.63 g/mol

4-chloro-1,2-dimethyl-1H-benzo[d]imidazole

CAS No.: 34373-78-9

Cat. No.: VC18415995

Molecular Formula: C9H9ClN2

Molecular Weight: 180.63 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-1,2-dimethyl-1H-benzo[d]imidazole - 34373-78-9

Specification

CAS No. 34373-78-9
Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
IUPAC Name 4-chloro-1,2-dimethylbenzimidazole
Standard InChI InChI=1S/C9H9ClN2/c1-6-11-9-7(10)4-3-5-8(9)12(6)2/h3-5H,1-2H3
Standard InChI Key LPEPTIVQQQBOGT-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(N1C)C=CC=C2Cl

Introduction

Structural and Molecular Characteristics

The core structure of 4-chloro-1,2-dimethyl-1H-benzo[d]imidazole consists of a benzimidazole scaffold—a benzene ring fused to an imidazole moiety. Key substituents include:

  • Chlorine at the 4-position of the benzene ring, introducing electronegativity and influencing reactivity.

  • Methyl groups at the 1- and 2-positions of the imidazole ring, contributing steric bulk and modulating solubility .

Crystallographic Insights

While direct crystal data for 4-chloro-1,2-dimethyl-1H-benzo[d]imidazole is limited, studies on analogous benzimidazoles reveal planar fused-ring systems with bond lengths and angles consistent with aromaticity. For example, the crystal structure of 5-((4-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenoxy)methyl)-2-chlorothiazole (C₂₀H₁₉Cl₄N₃O₃S) demonstrates a monoclinic lattice (space group P2₁/c) with a β angle of 99.26° . Such data suggest that chloro and methyl substituents in 4-chloro-1,2-dimethyl-1H-benzo[d]imidazole likely adopt similar spatial arrangements, optimizing π-π stacking and hydrogen-bonding interactions in solid-state configurations.

Spectroscopic Properties

  • NMR: The chloro and methyl groups produce distinct signals in ¹H and ¹³C spectra. For instance, the methyl protons at positions 1 and 2 resonate in the δ 2.3–2.6 ppm range, while aromatic protons appear between δ 7.0–8.0 ppm .

  • MS: Electron ionization mass spectrometry typically shows a molecular ion peak at m/z 180.63, with fragmentation patterns arising from loss of Cl (35.45 Da) and CH₃ (15.03 Da) groups .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-chloro-1,2-dimethyl-1H-benzo[d]imidazole involves multi-step protocols, often leveraging nucleophilic substitution and cyclization reactions. A representative method adapted from patent literature includes:

  • Cyclocondensation: Reacting 2-carbonyl-2-p-phenmethyl acetaldehyde with oxammonium sulfate in methanol-water to form a hydroxylated imidazole intermediate.

  • Chlorination: Treating the intermediate with thionyl chloride (SOCl₂) in ethyl acetate at 65–85°C to introduce the chloro group .

  • Methylation: Employing dimethylamine sulfonyl chloride and anhydrous potassium carbonate to install methyl substituents.

Table 1: Optimization of Chlorination Conditions

ParameterOptimal RangeYield (%)Purity (%)
SOCl₂ Equivalents2–475–7695.7–96.4
SolventEthyl acetate/DMF
Temperature (°C)65–85

Functionalization Reactions

The chloro group at position 4 serves as a reactive site for further derivatization:

  • Nucleophilic Aromatic Substitution (NAS): Replacement with amines, alkoxides, or thiols under basic conditions.

  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids to construct biaryl systems .

  • Reduction: Catalytic hydrogenation to yield des-chloro analogs, though this may compromise bioactivity .

Pharmacological and Biological Relevance

GABA-A Receptor Modulation

Benzimidazole derivatives, including 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole, exhibit potent binding to GABA-A receptors at the α1/γ2 interface (pKi = 5.39–5.53) . While direct studies on 4-chloro-1,2-dimethyl-1H-benzo[d]imidazole are scarce, structural analogs suggest that chloro and methyl groups enhance metabolic stability by resisting oxidative degradation in hepatic microsomes .

Table 2: Comparative Metabolic Stability in HLMs

Compound% Parent Remaining (120 min)Major Pathway
Alpidem (Control)40Hydroxylation
Analog 9 90CH₃→F substitution
4-Chloro-1,2-dimethylInferred 85–90Hydroxylation

Antifungal Activity

Chlorinated benzimidazoles demonstrate broad-spectrum antifungal properties. For instance, 5-((4-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenoxy)methyl)-2-chlorothiazole exhibits efficacy against Candida albicans (MIC = 2 µg/mL) . The chloro group’s electronegativity disrupts fungal membrane integrity, while methyl substituents improve lipid solubility, enhancing cellular uptake .

Industrial and Material Science Applications

Agrochemical Intermediates

4-Chloro-1,2-dimethyl-1H-benzo[d]imidazole serves as a precursor to sulfonamide fungicides like cyazofamid . Its scalability is evidenced by patent yields exceeding 75% under optimized conditions .

Coordination Chemistry

The imidazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with applications in catalysis and materials science .

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